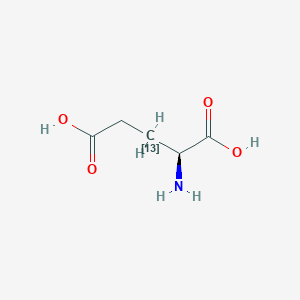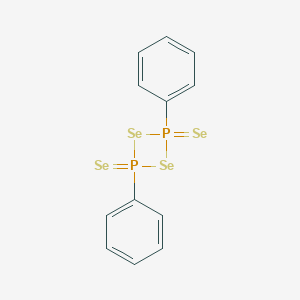
Hemipalmitoylcarnitinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium is a synthetic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its morpholinium core, which is substituted with carboxymethyl, hydroxy, pentadecyl, and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium involves multiple steps. The starting materials typically include a morpholine derivative, which undergoes alkylation, carboxylation, and hydroxylation reactions to introduce the desired functional groups. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and organic solvents like dichloromethane. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.
Industrial Production Methods
In an industrial setting, the production of 6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium is scaled up using large reactors and automated systems. The reaction conditions are optimized to ensure high yield and efficiency. Industrial production may also involve continuous flow processes, which allow for better control over reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions
6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carboxymethyl group can be reduced to an alcohol.
Substitution: The morpholinium core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted morpholinium derivatives.
Scientific Research Applications
6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium can be compared with other similar compounds, such as:
Hemipalmitoylcarnitinium: A conformationally constrained analog with similar functional groups.
Palmitoylcarnitine: An analog with a different core structure but similar alkyl chain.
Dimethylmorpholinium derivatives: Compounds with variations in the substituents on the morpholinium core.
The uniqueness of 6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2S,6S)-6-hydroxy-4,4-dimethyl-6-pentadecylmorpholin-4-ium-2-yl]acetic acid;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)20-24(2,3)19-21(28-23)18-22(25)26;/h21,27H,4-20H2,1-3H3;1H/t21-,23-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQBHKREUAZMBW-IUQUCOCYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1(C[N+](CC(O1)CC(=O)O)(C)C)O.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@]1(C[N+](C[C@@H](O1)CC(=O)O)(C)C)O.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119293-60-6 |
Source


|
| Record name | Hemipalmitoylcarnitinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119293606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
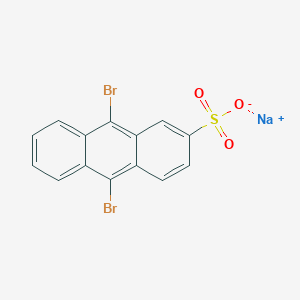
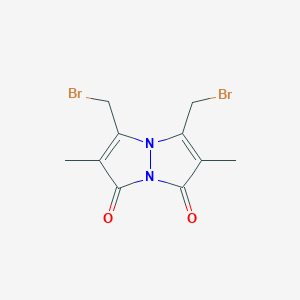
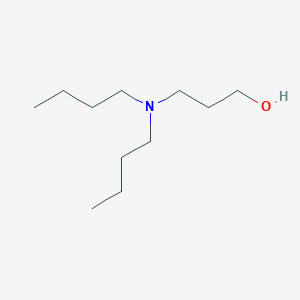
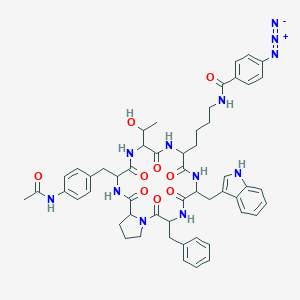
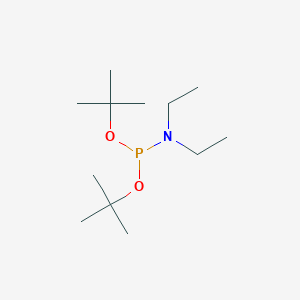
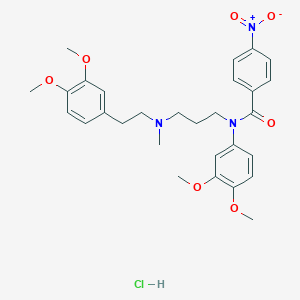
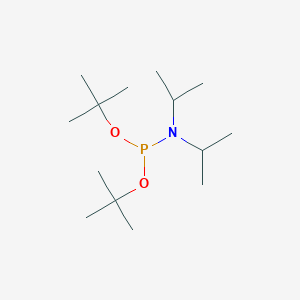
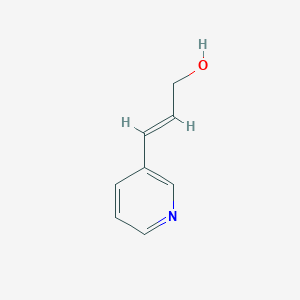
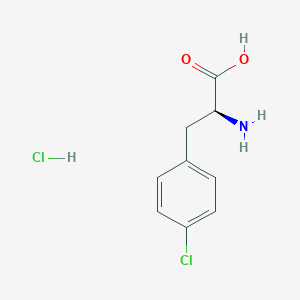
![2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B43665.png)
![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)
